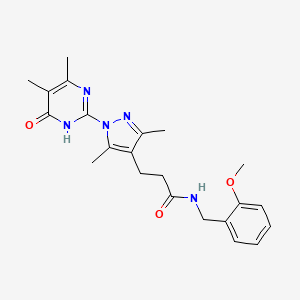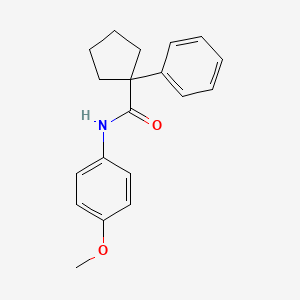![molecular formula C16H13NO6S B2397820 5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid CAS No. 315677-95-3](/img/structure/B2397820.png)
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid” is a complex organic molecule. It contains a benzene ring (a six-carbon ring structure) which is a common structure in organic chemistry . The molecule also contains a sulfonylamino group and a phenylethenyl group attached to the benzene ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the sulfonylamino and phenylethenyl groups could add complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific groups present in the molecule. The benzene ring is generally quite stable, but the sulfonylamino and phenylethenyl groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A series of 1H-pyrazole derivatives bearing an aryl sulfonate moiety were synthesized, demonstrating potential anti-inflammatory activity and antimicrobial properties. These compounds illustrate the utility of sulfonylamino compounds in developing new therapeutic agents (Kendre et al., 2013).
Anticancer Applications
- Phenylaminosulfanyl-1,4-naphthoquinone derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, revealing potent cytotoxicity and low toxicity towards normal cells. This underscores the potential of sulfonylamino compounds in cancer research (Ravichandiran et al., 2019).
Material Science
- Poly(arylene ether)s with pendant 3-iodophenyl sulfonyl groups were synthesized and modified, demonstrating the versatility of sulfonylamino compounds in creating functional materials with potential applications in various technological domains (Tatli et al., 2013).
Molecular Probes and Photochemistry
- A two-photon-activatable photoacid generator based on a bis[(diarylamino) styryl]benzene core with sulfonyl moieties was synthesized. This compound, capable of initiating polymerization of epoxides under near-infrared irradiation, highlights the use of sulfonylamino compounds in developing advanced materials for 3D microfabrication (Zhou et al., 2002).
Chemical Synthesis and Reactions
- Sulfonylamino compounds have been employed as intermediates in various chemical reactions, indicating their importance in synthetic chemistry for constructing complex molecules with specific functional groups (Khan et al., 2011).
Wirkmechanismus
Target of Action
The primary target of the compound “5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid” is the MurE ligase , an enzyme crucial for the early stages of peptidoglycan biosynthesis . Peptidoglycan is an essential component of the bacterial cell wall and plays a critical role in protecting bacteria against osmotic lysis .
Mode of Action
The compound interacts with the MurE ligase, which catalyzes the addition of L-Lysine (L-Lys) in Gram-positive bacteria or meso-diaminopimelic acid (meso-A2pm) in most Gram-negative bacteria to form UDP-N-acetylmuramoyl-L-Ala-D-Glu-L-Lys/A2pm . The high substrate specificity for L-Lys or meso-A2pm makes this enzyme an attractive target for the development of antibacterial agents .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, specifically the early stages involving the ATP-dependent MurC-F ligases . By inhibiting the MurE ligase, the compound disrupts the assembly of the pentapeptide part of the monomer unit, which is crucial for the formation of the peptidoglycan layer .
Result of Action
By inhibiting the MurE ligase, the compound disrupts the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall . This disruption can lead to osmotic lysis, causing the death of the bacteria .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c18-15(19)12-8-13(16(20)21)10-14(9-12)17-24(22,23)7-6-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)(H,20,21)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKKOHQYLJNQI-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

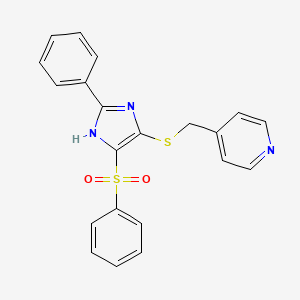
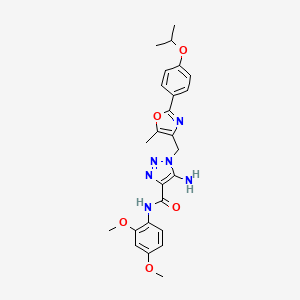

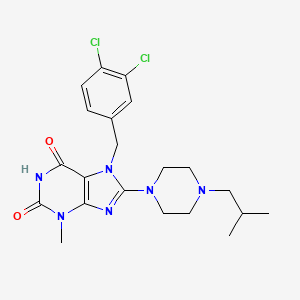

![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)
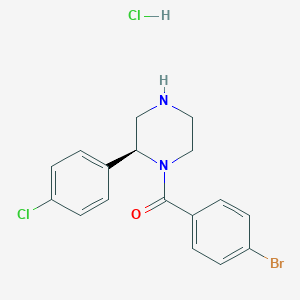
![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397747.png)
![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

